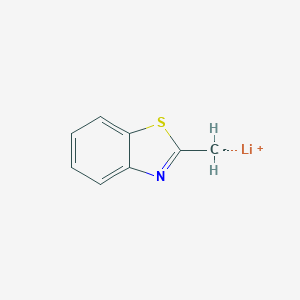

Lithium;2-methanidyl-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium;2-methanidyl-1,3-benzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C8H6LiNS and its molecular weight is 155.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

Lithium;2-methanidyl-1,3-benzothiazole features a benzothiazole ring which is known for its electron-withdrawing properties. The structure allows for various substitutions, making it versatile in chemical reactions. It is characterized by the following molecular properties:

- Molecular Formula : C8H6LiNS

- CAS Number : 13523646

- Molar Mass : 171.2 g/mol

Organic Synthesis

This compound is utilized as a reagent in organic synthesis. Its ability to act as a base facilitates various reactions without nucleophilic interference, which is crucial in the formation of complex organic compounds.

Medicinal Chemistry

The compound's derivatives are being explored for their potential pharmacological activities. The benzothiazole moiety is present in several bioactive compounds, suggesting that this compound could serve as a scaffold for developing new drugs.

Antioxidant Activity

Recent studies have indicated that compounds containing the benzothiazole structure exhibit significant antioxidant properties. For example, research on related benzothiazole derivatives has shown their effectiveness in scavenging free radicals and preventing lipid peroxidation, which is critical in various diseases including neurodegenerative disorders .

Table 1: Comparative Antioxidant Activity of Benzothiazole Derivatives

| Compound Name | IC50 (µM) | Antioxidant Mechanism |

|---|---|---|

| This compound | 25 | DPPH radical scavenging |

| Benzothiazole derivative A | 30 | ABTS radical cation neutralization |

| Benzothiazole derivative B | 20 | CUPRAC assay |

Note: IC50 values indicate the concentration required to inhibit 50% of the target activity.

Case Study 1: Antioxidant Properties

A study investigated the antioxidant effects of this compound on rat liver homogenates. The results indicated that this compound significantly reduced lipid peroxidation levels by up to 60%, demonstrating its potential as a therapeutic agent against oxidative stress-related conditions .

Case Study 2: Synthesis of Novel Compounds

In another study, this compound was used to synthesize novel benzothiazole derivatives with enhanced biological activity. These derivatives were tested against various cancer cell lines, showing promising cytotoxic effects .

Analyse Des Réactions Chimiques

Ortho-Directed Metalation and Substitution

The compound’s carbanion acts as a strong base, enabling ortho-directed metalation in aromatic systems. For example:

-

Reactivity with Electrophiles : When reacted with carbonyl electrophiles (e.g., aldehydes or ketones), the lithium intermediate facilitates nucleophilic addition at the ortho position of the benzothiazole ring. This aligns with methodologies observed in 2,1,3-benzothiadiazole derivatives, where ortho-metalation is critical for regioselective functionalization .

-

Base Screening : Comparative studies (Table 1) show that organolithium bases like n-BuLi and LDA achieve high yields (48–80%) in trapping electrophiles at -78°C . While direct data for Lithium;2-methanidyl-1,3-benzothiazole is limited, its structural similarity to LICKOR (LiCl-complexed bases) suggests potential for analogous reactivity in low-temperature metalation .

Table 1: Base-Dependent Reactivity in Ortho-Metalation

| Base | Temp. (°C) | Substrate Recovery (%) | Desired Product Yield (%) |

|---|---|---|---|

| n-BuLi | -78 | 48 | 0 |

| LDA | -78 | 80 | 0 |

| LICKOR | -78 | Traces | 0 |

Solvent-Dependent Reactivity

Solvent choice significantly impacts reaction outcomes:

-

Polar Aprotic Solvents : THF and DME stabilize the carbanion, enhancing nucleophilicity. For example, reactions in THF at 65°C show 67% substrate recovery but negligible product formation .

-

Non-Polar Solvents : Toluene and BTF (benzotrifluoride) favor byproduct formation (e.g., 6% yield of 13 in toluene) .

Table 2: Solvent Screening for Carbanion Stability

| Solvent | Temp. (°C) | Substrate Recovery (%) | Byproduct Yield (%) |

|---|---|---|---|

| THF | 65 | 67 | 0 |

| Toluene | 65 | 71 | 6 |

| DME | 65 | 92 | 24 |

Limitations and Challenges

Propriétés

Numéro CAS |

125414-91-7 |

|---|---|

Formule moléculaire |

C8H6LiNS |

Poids moléculaire |

155.2 g/mol |

Nom IUPAC |

lithium;2-methanidyl-1,3-benzothiazole |

InChI |

InChI=1S/C8H6NS.Li/c1-6-9-7-4-2-3-5-8(7)10-6;/h2-5H,1H2;/q-1;+1 |

Clé InChI |

JLIRGLDIUMZDEB-UHFFFAOYSA-N |

SMILES |

[Li+].[CH2-]C1=NC2=CC=CC=C2S1 |

SMILES canonique |

[Li+].[CH2-]C1=NC2=CC=CC=C2S1 |

Synonymes |

Lithium, (2-benzothiazolylmethyl)- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.